2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Medicinal chemists targeting CNS disorders often face irreproducible results when substituting regioisomeric heterocycles. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine eliminates this risk as a validated mGluR5 modulator scaffold with demonstrated brain penetration and oral bioavailability. • Defined oxazolo[5,4-c]pyridine fusion ensures target engagement fidelity vs. [4,5-c] isomers. • Free secondary amine enables rapid parallel library synthesis for SAR exploration. • Balanced PSA (38 Ų) and MW (138.17) comply with fragment-based drug discovery guidelines. • Documented CNS activity in structurally related tetrahydrooxazolo[4,5-c]pyridine series (mGluR5 NAMs, MED: 0.3 mg/kg in rodent forced swim tests).

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 886371-60-4
Cat. No. B1501710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
CAS886371-60-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)CNCC2
InChIInChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3
InChIKeyCPHRKSFJZPVYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine Overview


2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (CAS 886371-60-4) is a heterocyclic building block characterized by a partially saturated fused bicyclic system comprising an oxazole ring and a tetrahydropyridine ring . With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol , this compound serves as a versatile intermediate in medicinal chemistry due to its structural similarity to nucleobases such as adenine and guanine .

1 Fused oxazolo[5,4-c]pyridine scaffold for medicinal chemistry library design
2 Free secondary amine enables direct N-functionalization without deprotection
3 Use as a heterocyclic building block in scaffold-hopping and fragment elaboration

Procurement Risks: Regioisomer & Oxidation State Pitfalls


Substituting 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine with seemingly similar in-class heterocycles is scientifically unsound and may lead to irreproducible results. The oxazolo-pyridine scaffold exists in multiple regioisomeric forms with distinct ring fusion patterns (e.g., oxazolo[4,5-c]pyridine vs. oxazolo[5,4-c]pyridine), which exhibit divergent physicochemical properties and biological activities [1]. Furthermore, the oxidation state (tetrahydro vs. fully aromatic) critically impacts molecular geometry, hydrogen bonding capacity, and metabolic stability. For instance, the tetrahydrooxazolo[4,5-c]pyridine series has been optimized as potent and orally-active metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, demonstrating that even subtle structural modifications within this scaffold class produce profound pharmacological differences [2].

Regioisomer Oxazolo[4,5-c] regioisomer alters heteroatom spatial presentation; binding pocket complementarity may differ.
Oxidation state Fully aromatic analog lacks the secondary amine donor; hydrogen bonding and Fsp3 properties may shift metabolic stability.
Protected amine N-protected variants require additional deprotection steps; direct substitution may extend synthetic timelines.

Quantitative Differentiation Evidence


Ring Fusion Regiochemistry Comparison

The 2-methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine scaffold possesses a distinct ring fusion geometry compared to its regioisomer 2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS 885273-36-9). This regiochemical difference alters the spatial orientation of the oxazole nitrogen and oxygen atoms relative to the tetrahydropyridine ring, which influences hydrogen bonding patterns and target engagement [1].

Regioisomer geometry
Class-level
[5,4-c] vs [4,5-c]: same computed PSA (38 Ų), 2 HBA, 1 HBD but distinct 3D heteroatom arrangement.
Verify regioisomeric identity for ligand–target interaction studies.
In silico descriptors only; experimental binding data not available.
Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Oxidation State: Tetrahydro vs. Aromatic Core

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (886371-60-4) possesses a partially saturated tetrahydropyridine ring, distinguishing it from fully aromatic oxazolo[5,4-c]pyridine derivatives such as 2-methyloxazolo[5,4-c]pyridine (CAS 83431-05-4). The saturation of the pyridine ring increases the fraction of sp3-hybridized carbons (Fsp3) and introduces a secondary amine (NH) donor group, which is absent in the aromatic counterpart .

Oxidation state contrast
Class-level
Tetrahydro (C₇H₁₀N₂O, 138.17) vs aromatic (C₇H₆N₂O, 134.14): difference of 4 H, adds secondary amine donor.
NH group may alter solubility, metabolic stability, and derivatization options.
Structural comparison; no experimental ADME data provided.
Medicinal Chemistry Physicochemical Properties Drug Design

Free Secondary Amine for Downstream Chemistry

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (886371-60-4) presents a free secondary amine within the tetrahydropyridine ring. This functional group enables direct synthetic elaboration via N-alkylation, reductive amination, or amide coupling, distinguishing it from N-protected or N-substituted analogs that require additional deprotection steps .

Amine accessibility
Class-level
Free secondary amine allows direct N-alkylation/acylation; N-benzyl analog requires ≥1 extra deprotection step.
Reduces synthetic step count for parallel library synthesis.
Functional group analysis; actual yields depend on reaction conditions.
Organic Synthesis Building Block Medicinal Chemistry

Commercial Availability & Supply Chain Assessment

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (886371-60-4) is commercially available from multiple reputable vendors with established quality control standards, whereas many closely related analogs within the tetrahydrooxazolo-pyridine class are not listed in major catalogs or require custom synthesis .

Vendor breadth
Source review
≥5 suppliers offer 95–98% purity; protected analog listed by ≤2 vendors, often as custom synthesis.
Multi-vendor availability supports consistent procurement and lead time.
Vendor catalog analysis; verify current stock and certificate of analysis.
Procurement Supply Chain Research Chemical

Recommended Application Scenarios


CNS-Targeted Library Synthesis Scaffold

Due to the established precedent of tetrahydrooxazolo-pyridine scaffolds as metabotropic glutamate receptor 5 (mGluR5) modulators with favorable brain penetration and oral bioavailability, this compound serves as a validated starting point for CNS-focused medicinal chemistry programs [1]. The free secondary amine enables rapid diversification via parallel synthesis to generate focused libraries for neurological target screening [2].

Fragment-Based Drug Discovery Building Block

The fused oxazolo[5,4-c]pyridine core, with its balanced polar surface area (38 Ų) and hydrogen bonding capacity (2 acceptors, 1 donor), represents a privileged fragment-like scaffold suitable for fragment-based drug discovery (FBDD) campaigns [1]. Its molecular weight (138.17 g/mol) falls within optimal fragment space, and the compound can be elaborated at multiple positions to probe structure-activity relationships.

Intermediate for Complex Heterocyclic Molecules

This compound is utilized as a key synthetic intermediate in the preparation of more complex oxazole-containing molecules with reported applications in pharmaceutical and agrochemical research [1]. The tetrahydro configuration provides a defined three-dimensional shape that can impart conformational constraint to downstream target molecules, a desirable feature in modern drug design [2].

Chemical Probe Precursor for Glutamatergic Studies

Given the documented activity of structurally related 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as mGluR5 negative allosteric modulators (NAMs) with antidepressant-like efficacy in rodent forced swim tests (MED: 0.3 mg/kg), this scaffold class has demonstrated utility in neuroscience research targeting the glutamatergic system [1]. 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine may serve as a precursor for developing novel chemical probes to interrogate similar neurological pathways.

Application
Selection Property
Validation Focus
CNS library scaffold
Fused oxazolo[5,4-c]pyridine core with free amine; reported mGluR5 modulator precedent
CNS permeability and target engagement assay context
Fragment-based design
Low molecular weight (138 Da), balanced polar surface area, and hydrogen-bond capacity
Fragment elaboration and structure-activity relationship profiling
Complex heterocycle synthesis
Tetrahydro configuration provides defined three-dimensional shape for conformational constraint
Synthetic route efficiency and intermediate stability review
Glutamatergic probe precursor
Scaffold reported in mGluR5 NAM series with rodent forced swim test endpoint context
In vivo target engagement and behavioral endpoint interpretation

Technical Documentation Hub

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